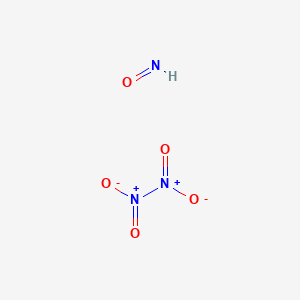
5-Amino-2-methyl-4-pyrimidinecarboxylic acid
Descripción general
Descripción
“5-Amino-2-methyl-4-pyrimidinecarboxylic acid” is a novel cyclic amino acid that was detected in and subsequently isolated from extremely halophilic species of the bacterial genus Ectothiorhodospira . It is only accumulated within the cytoplasm under certain growth conditions and seems to serve an osmoregulatory function .
Synthesis Analysis
The ectoine synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms, and the yield of ectoine was significantly increased and the cost was reduced . The ectABC genes from Halomonas elongata were introduced into E. coli MG1655 to produce ectoine without high osmolarity . Subsequently, the lysA gene was deleted to weaken the competitive L-lysine biosynthesis pathway and ectoine bioconversion was further optimized, leading to an increase of ectoine titer .
Molecular Structure Analysis
The structure of this compound was elucidated by a combination of nuclear magnetic resonance (NMR) techniques and mass spectrometry . The molecular formula of a derivative of this compound, hydroxyectoine, is C6H10N2O3 and the molecular mass is 158 .
Aplicaciones Científicas De Investigación
Osmoregulation in Halophilic Bacteria
A study identified a novel cyclic amino acid, 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, in halophilic phototrophic bacteria of the genus Ectothiorhodospira. This compound, named 'ectoine', accumulates under specific growth conditions and serves an osmoregulatory function, highlighting the biological importance of pyrimidine derivatives in microorganisms (Galinski, Pfeiffer, & Trüper, 1985).
Pyrimidine Derivatives in Nucleic Acids
Pyrimidine derivatives, including 5-methylcytosine, are critical components of nucleic acids. Research into these compounds helps elucidate their roles in DNA and RNA structures, providing insights into fundamental biological processes (Wyatt, 1951).
Analytical Chemistry Applications
In the field of analytical chemistry, pyrimidine derivatives have been utilized as matrices for matrix-assisted laser desorption/ionization (MALDI) analysis of proteins and oligonucleotides. This application demonstrates the versatility of pyrimidine derivatives in facilitating the analysis of biomolecules (Fitzgerald, Parr, & Smith, 1993).
Synthesis of Pyrimidine Derivatives
The synthesis of novel pyrimidine derivatives, such as dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione, showcases the chemical diversity and potential pharmacological applications of these compounds. Such research efforts contribute to the development of new drugs with various biological activities (Önal et al., 2008).
Antimicrobial and Anticancer Agents
Pyrimidine derivatives have been explored as antimicrobial and anticancer agents, highlighting their potential in treating infectious diseases and cancer. The design and synthesis of such compounds, along with their biological evaluations, are critical for discovering new therapeutic agents (Abd El-Sattar et al., 2021).
Propiedades
IUPAC Name |
5-amino-2-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOSKVZIXQXBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318972 | |
| Record name | 5-Amino-2-methyl-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501662-73-3 | |
| Record name | 5-Amino-2-methyl-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















